

Characterization of 4-Phenyl-1,3-thiazole-2-carbaldehyde derivatives by spectroscopy

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Compound of Interest

Compound Name: 4-Phenyl-1,3-thiazole-2-carbaldehyde

Cat. No.: B1351833

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A comprehensive guide to the spectroscopic characterization of **4-phenyl-1,3-thiazole-2-carbaldehyde** and its derivatives, offering a comparative analysis of key analytical techniques for researchers, scientists, and professionals in drug development.

Introduction

4-Phenyl-1,3-thiazole-2-carbaldehyde and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and material science.^{[1][2]} The thiazole ring is a prevalent scaffold in many medicinally important compounds, and the phenyl and carbaldehyde functionalities serve as versatile handles for synthesizing a wide array of more complex molecules.^{[1][3]} These derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and antifungal agents.^[1] Accurate structural elucidation and characterization are paramount for understanding their structure-activity relationships. This guide provides a comparative overview of standard spectroscopic techniques used to characterize these compounds, supported by experimental data and detailed protocols.

Spectroscopic Characterization Methods

A multi-spectroscopic approach is typically employed for the unambiguous characterization of **4-phenyl-1,3-thiazole-2-carbaldehyde** derivatives. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

^1H NMR Spectroscopy

Proton NMR (^1H NMR) provides information on the number of different types of protons and their chemical environments. For **4-phenyl-1,3-thiazole-2-carbaldehyde**, the key diagnostic signals are the aldehyde proton, the thiazole ring proton, and the protons of the phenyl group.

Data Presentation: ^1H NMR of **4-Phenyl-1,3-thiazole-2-carbaldehyde** and Derivatives

Proton Type	Chemical Shift (δ , ppm)	Multiplicity	General Interpretation
Aldehyde (-CHO)	9.8 – 10.2 ^[1]	Singlet (s)	Highly deshielded proton characteristic of an aldehyde group. Its downfield shift is due to the electron-withdrawing nature of the carbonyl group and magnetic anisotropy.
Thiazole (C5-H)	7.5 – 8.5 ^{[1][3]}	Singlet (s)	Aromatic proton on the thiazole ring. The specific chemical shift can be influenced by substituents on the ring.
Phenyl (-C ₆ H ₅)	7.3 – 8.0	Multiplet (m)	Aromatic protons of the phenyl group. The splitting pattern depends on the substitution pattern of the phenyl ring.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal.

Data Presentation: ¹³C NMR of **4-Phenyl-1,3-thiazole-2-carbaldehyde**

Carbon Type	Chemical Shift (δ , ppm)	General Interpretation
Aldehyde (C=O)	190 – 195 ^[1]	Characteristic downfield signal for an aldehyde carbonyl carbon.
Thiazole (C2)	160 – 170	Carbon atom of the thiazole ring attached to the aldehyde group and flanked by N and S atoms.
Thiazole (C4)	150 – 160	Carbon atom of the thiazole ring attached to the phenyl group.
Thiazole (C5)	110 – 115 ^[3]	Carbon atom of the thiazole ring bearing a proton.
Phenyl (-C ₆ H ₅)	125 – 140	Signals corresponding to the carbon atoms of the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Data Presentation: Key IR Absorptions for **4-Phenyl-1,3-thiazole-2-carbaldehyde**

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity	General Interpretation
Aldehyde C-H	Stretch	~2830 and ~2720[4]	Medium	Two characteristic bands for the aldehyde C-H stretch, often appearing near the aliphatic C-H stretching region.
Aromatic C-H	Stretch	~3100[1]	Medium to Weak	C-H stretching vibrations of the phenyl and thiazole rings, typically appearing above 3000 cm ⁻¹ . [4]
Carbonyl (C=O)	Stretch	1680 – 1700[1]	Strong	A very strong and sharp absorption band characteristic of the aldehyde carbonyl group. Conjugation with the thiazole ring shifts it to a slightly lower wavenumber compared to saturated aldehydes. [4]
Aromatic C=C	Stretch	1400 – 1600[5]	Medium	Stretching vibrations within the phenyl and thiazole rings.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

Data Presentation: Mass Spectrometry of **4-Phenyl-1,3-thiazole-2-carbaldehyde**

Ion Type	m/z Value	General Interpretation
Molecular Ion $[M]^+$	189.02	Corresponds to the exact mass of the parent compound ($C_{10}H_7NOS$). [1]
Fragment Ions	Varies	Fragmentation patterns can help confirm the structure. Common fragments may arise from the loss of CO, CHO, or cleavage of the thiazole ring.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems.

Data Presentation: UV-Vis Spectroscopy of Phenyl-Thiadiazole Derivatives

Derivative Type	λ_{max} (nm)	General Interpretation
Phenyl-Thiadiazole-Tetrazine	~296	This absorption corresponds to $\pi \rightarrow \pi^*$ electronic transitions within the conjugated aromatic system. The exact wavelength and intensity depend on the specific substituents and the solvent used. [6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Instrumentation:** A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.
- **Data Acquisition:**
 - For ^1H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
 - For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to one peak per unique carbon. Longer acquisition times are often necessary due to the low natural abundance of ^{13}C .

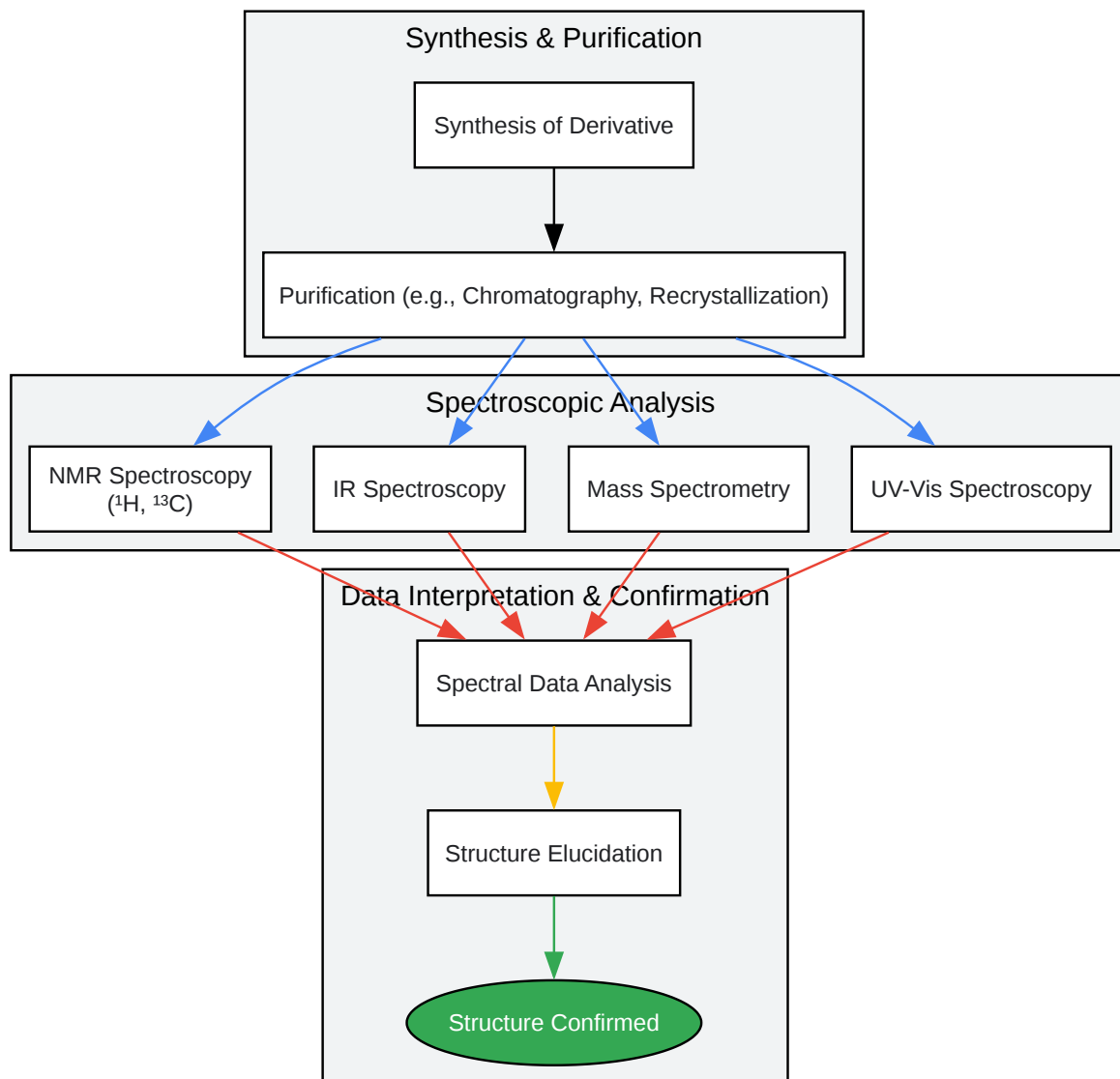
2. IR Spectroscopy

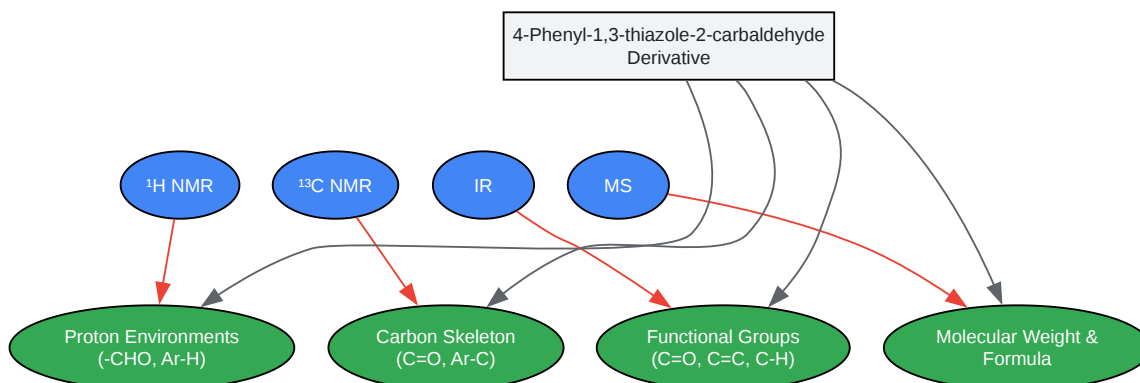
- **Sample Preparation:**
 - **Solid:** Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.
 - **ATR (Attenuated Total Reflectance):** Place a small amount of the solid sample directly on the ATR crystal.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** Record the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. Perform a background scan prior to the sample scan.

3. Mass Spectrometry

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS). Electrospray ionization (ESI) is a common ionization technique for these types of molecules.
- **Data Acquisition:** Acquire the mass spectrum, ensuring accurate mass measurement for molecular formula determination.

Mandatory Visualizations





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